Bienvenue dans la boutique en ligne BenchChem!

Ethyl 2-[azetidin-3-yl(methyl)amino]acetate

Conformational restriction N-methylglycine azetidine

Conformationally restricted sarcosine derivative with an azetidine ring that reduces entropic penalties in target binding. Its N-methyl group blocks oxidative deamination, giving it a metabolic edge over primary amines. The ethyl ester and stable tertiary amine allow N-acylation without Boc protection (43–74% yields), making it ideal for parallel synthesis of cholinesterase inhibitor libraries. Available at ≥98% purity in multi-gram quantities to support reproducible SAR studies.

Molecular Formula C8H16N2O2
Molecular Weight 172.22 g/mol
Cat. No. B12835898
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-[azetidin-3-yl(methyl)amino]acetate
Molecular FormulaC8H16N2O2
Molecular Weight172.22 g/mol
Structural Identifiers
SMILESCCOC(=O)CN(C)C1CNC1
InChIInChI=1S/C8H16N2O2/c1-3-12-8(11)6-10(2)7-4-9-5-7/h7,9H,3-6H2,1-2H3
InChIKeyPMGULNKWUSTYBS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / 5 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2-[azetidin-3-yl(methyl)amino]acetate (CAS 1493921-28-0): Chemical Identity and Procurement Baseline


Ethyl 2-[azetidin-3-yl(methyl)amino]acetate (CAS 1493921-28-0; molecular formula C8H16N2O2; MW 172.22 g/mol), also designated as Ethyl N-(azetidin-3-yl)-N-methylglycinate, is a conformationally restricted N-methylglycine (sarcosine) ethyl ester derivative incorporating a four-membered azetidine heterocycle . The compound is classified as a non-proteinogenic amino acid ester building block, commercially available from multiple suppliers at ≥98% purity . Its dihydrochloride salt form (CAS 1803582-62-8, MW 245.14 g/mol) is also offered for enhanced aqueous solubility in formulation and biological assay contexts .

Why Ethyl 2-[azetidin-3-yl(methyl)amino]acetate Cannot Be Replaced by Acyclic Sarcosine Esters or Non-Methylated Azetidine Analogs


The target compound occupies a unique intersection of two pharmacophoric elements—the azetidine ring and the N-methylaminoacetate ester—that together confer conformational restriction, modulated basicity, and distinct metabolic stability not achievable with simple acyclic sarcosine esters (e.g., ethyl 2-(methylamino)acetate) or azetidine analogs lacking the N-methyl group (e.g., ethyl 2-(azetidin-3-yl)acetate) [1]. The azetidine ring imposes a defined dihedral angle on the N-methylglycine backbone, reducing the conformational entropy penalty upon target binding relative to freely rotating acyclic analogs, while the N-methyl substitution prevents the metabolic N-demethylation and oxidative deamination pathways that limit the utility of primary amine-containing azetidine building blocks [1][2]. These structural features translate into measurable differences in logP, topological polar surface area (TPSA), and hydrogen-bonding capacity that directly affect pharmacokinetic behavior and synthetic tractability in downstream derivatization .

Quantitative Differentiation Evidence for Ethyl 2-[azetidin-3-yl(methyl)amino]acetate Relative to Closest Analogs


Conformational Restriction: Azetidine Ring vs. Acyclic Sarcosine Ethyl Ester Backbone

The target compound incorporates the N-methylglycine ethyl ester pharmacophore within a rigid azetidine ring, restricting the backbone to a single predominant conformation. In contrast, the direct acyclic analog, ethyl 2-(methylamino)acetate (sarcosine ethyl ester, CAS 13200-60-7), possesses three rotatable bonds between the ester and amine functionalities, permitting extensive conformational sampling in solution . Conformational restriction via azetidine incorporation has been demonstrated in dipeptide systems to stabilize γ-turn conformations and enhance target binding affinity through reduction of the conformational entropy penalty [1]. While direct binding affinity data for the free target compound are unavailable, this class-level conformational effect is a well-established principle in azetidine-containing medicinal chemistry [1][2].

Conformational restriction N-methylglycine azetidine sarcosine analog entropy penalty

Physicochemical Property Differentiation: Predicted logP and TPSA Comparison with Non-Azetidine and Non-Methylated Analogs

Computational property analysis reveals that the target compound (C8H16N2O2, MW 172.22) occupies a distinct physicochemical space compared to its closest analogs. The non-methylated analog ethyl 2-(azetidin-3-yl)acetate (CAS 158602-33-6, C7H13NO2, MW 143.18) has a calculated LogP of 0.159 and TPSA of 38.33 Ų . The addition of the N-methyl group in the target compound increases MW by ~29 Da and introduces an additional hydrogen bond acceptor while reducing H-bond donor count (azetidine N-H in the analog vs. tertiary amine in the target), which is predicted to shift LogP upward and reduce TPSA, improving membrane permeability potential [1]. A systematic study of fluorinated azetidine, pyrrolidine, and piperidine derivatives demonstrated that the azetidine scaffold provides a favorable combination of reduced basicity (lower pKa) and moderate lipophilicity compared to larger-ring analogs, with high intrinsic metabolic stability in microsomal clearance assays (CLint values remaining low across the series) [2].

LogP TPSA Lipinski CNS drug-likeness azetidine physicochemical properties

Class-Level Evidence: Cholinesterase Inhibitory Activity of 3-Substituted Azetidine Acetic Acid Esters vs. Clinical Reference Standards

In a 2023 study evaluating a library of 3-aryl-3-azetidinyl acetic acid methyl ester derivatives for cholinesterase inhibition, compounds 26 (benzamide derivative) and 27 (phenylacetamide derivative) demonstrated AChE IC50 values of 52.82 µM and 59.17 µM, respectively—comparable to the clinically approved Alzheimer's drug rivastigmine (IC50 = 56.1 µM) [1]. These same compounds showed selectivity for AChE over BChE (compound 26 BChE IC50 = 225.22 µM, selectivity index = 4.26; compound 27 BChE IC50 = 171.24 µM, selectivity index = 2.89), whereas the reference galantamine showed IC50 values of 0.38 µM (AChE) and 2.21 µM (BChE) [1]. Importantly, the N-alkylated and N-acylated derivatives outperformed the N-unprotected and carboxylic acid analogs in both potency and selectivity, demonstrating that ester protection and N-substitution are critical for cholinesterase-targeting activity within this chemotype [1]. Compound 28 (N-Cbz-protected, methyl ester) showed the highest neuroprotective effect in both salsolinol-induced (86.67% viability at 10 µM vs. NAC control 85.57%) and glutamate-induced (78.68% cell death vs. R-LA control 76.17%) neurodegeneration models, driven by reduction of oxidative stress and caspase-3/7 activity [1][2].

Acetylcholinesterase butyrylcholinesterase Alzheimer's disease azetidine ester rivastigmine comparison

Metabolic Stability Advantage of the Azetidine Scaffold vs. Pyrrolidine and Piperidine Analogs

A 2023 systematic study comparing the physicochemical properties and intrinsic microsomal clearance (CLint) of mono- and difluorinated azetidine, pyrrolidine, and piperidine derivatives demonstrated that azetidine-based compounds retain high metabolic stability across the series, with only the 3,3-difluoroazetidine derivative showing elevated clearance [1]. This is consistent with earlier findings that the increased ring strain and reduced basicity of azetidines (pKa ~7.5–8.5 for azetidine vs. ~10–11 for pyrrolidine and piperidine) reduce susceptibility to CYP450-mediated N-dealkylation and ring oxidation [1][2]. A patent from the University of Virginia further emphasizes that azetidines 'possess many desirable properties, such as enhanced solubility, metabolic stability, and 3-D characteristics that could be used to enhance target engagement for inhibitors' [3]. The N-methyl substitution present in the target compound additionally blocks the primary metabolic soft spot (N-demethylation of the exocyclic amine), which is a major clearance pathway for primary and secondary amine-containing azetidine building blocks [2].

Metabolic stability microsomal clearance azetidine vs. pyrrolidine CYP450 drug metabolism

Synthetic Versatility and Ester Prodrug Potential Relative to the Free Carboxylic Acid Form

The ethyl ester form of the target compound enables direct participation in ester aminolysis, transesterification, and Grignard addition reactions that are inaccessible to the corresponding free carboxylic acid, 2-[(azetidin-3-yl)(methyl)amino]acetic acid (CAS 1484853-65-7) . In the 2023 neuroprotective activity study, the methyl ester derivatives served as versatile intermediates for further N-alkylation (35–40% yields with various iodoalkanes), N-acylation (43–74% yields with acyl chlorides), and reductive amination (33–42% yields), whereas direct N-methylation of the free amine suffered from ring cleavage and quaternary ammonium salt formation [1]. The ethyl ester offers an optimal balance—sufficient lipophilicity for organic-phase reactions while retaining hydrolytic lability for in situ activation to the carboxylic acid under mild acidic or basic conditions . This contrasts with the tert-butyl ester analog (CAS 1496441-55-4, C10H20N2O2, MW 200.28), which requires strong acid (TFA) for deprotection, limiting compatibility with acid-sensitive substrates .

Ester prodrug azetidine building block synthetic intermediate N-alkylation N-acylation

Procurement-Relevant Application Scenarios for Ethyl 2-[azetidin-3-yl(methyl)amino]acetate Based on Quantitative Evidence


CNS Drug Discovery: Cholinesterase Inhibitor Lead Optimization Programs

Based on the class-level demonstration that N-acylated 3-substituted azetidine acetic acid methyl esters achieve AChE IC50 values comparable to rivastigmine (52.82 µM vs. 56.1 µM) with 2.9–4.3× selectivity over BChE [1], the target compound serves as an advanced intermediate for synthesizing novel cholinesterase inhibitors. Its ethyl ester protection and N-methyl tertiary amine substructure provide a direct entry point for N-acylation diversity libraries targeting the AChE catalytic active site, where molecular docking has confirmed binding poses analogous to donepezil within the 4EY7 crystal structure [1].

Neurodegenerative Disease Models: Neuroprotective Agent Development

The demonstrated neuroprotective efficacy of azetidine acetic acid ester derivative 28—achieving 86.67% cell viability in the salsolinol-induced Parkinson's model and 78.68% cell death reduction in the glutamate-induced oxidative damage model, statistically comparable to NAC (85.57%) and R-LA (76.17%) positive controls [1]—validates the azetidine-ester scaffold for neuroprotective agent development. The target compound's N-methylazetidine core provides the requisite conformational restriction for exploring structure-activity relationships in both Parkinson's and Alzheimer's disease-relevant phenotypic assays [1].

Medicinal Chemistry Building Block: Conformationally Restricted Sarcosine Bioisostere

As a rigidified analog of the endogenous GlyT1 inhibitor sarcosine (IC50 = 55–92 µM for glycine uptake inhibition [1]), the target compound is positioned for use in GlyT1 inhibitor programs where conformational restriction has been demonstrated to enhance potency and subtype selectivity. The azetidine scaffold's documented metabolic stability advantage over pyrrolidine and piperidine analogs makes this compound particularly valuable for CNS programs requiring sustained target engagement, while the ethyl ester enables modular incorporation into larger inhibitor scaffolds via amide bond formation or ester hydrolysis/re-coupling strategies .

Parallel Synthesis and Diversity-Oriented Library Production

The compound's balanced reactivity profile—stable tertiary amine compatible with N-alkylation, N-acylation, and reductive amination conditions without requiring N-Boc protection—enables its direct use in parallel synthesis workflows for generating azetidine-containing compound libraries. The demonstrated N-acylation yields of 43–74% under standard conditions (TEA, acyl chloride, room temperature) [1] support its procurement in multi-gram quantities for medicinal chemistry campaigns. Its commercial availability at ≥98% purity from multiple suppliers ensures batch-to-batch reproducibility essential for SAR studies.

Quote Request

Request a Quote for Ethyl 2-[azetidin-3-yl(methyl)amino]acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.